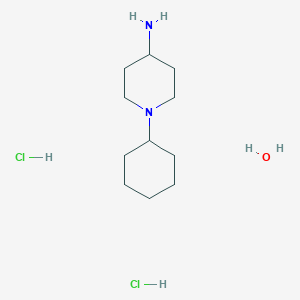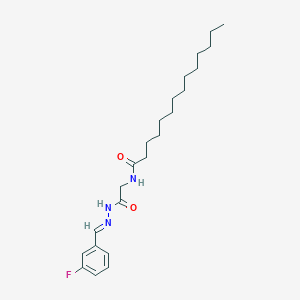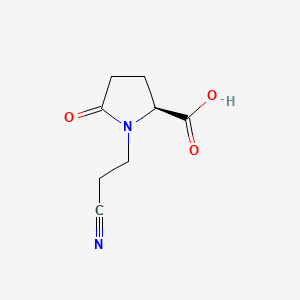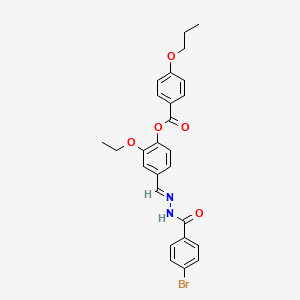![molecular formula C10H10F3NO3 B12003199 N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)
N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide is a chemical compound that features a trifluoroacetamide group attached to a 3,4-dihydroxyphenylethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide typically involves the reaction of 3,4-dihydroxyphenylethylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,4-dihydroxyphenylethylamine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level, typically around room temperature to 50°C.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoroacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can yield quinones, while reduction can lead to the formation of hydroxyethyl derivatives.
Applications De Recherche Scientifique
N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving catecholamines.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group is known to interact with enzymes and receptors involved in catecholamine metabolism. The trifluoroacetamide group may enhance the compound’s stability and bioavailability. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-propenamide: This compound has a similar dihydroxyphenylethyl moiety but differs in the acyl group attached.
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methylacrylamide: Another related compound with a different acyl group.
Uniqueness
N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and may influence its biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H10F3NO3 |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)9(17)14-4-3-6-1-2-7(15)8(16)5-6/h1-2,5,15-16H,3-4H2,(H,14,17) |
Clé InChI |
JJYLBMVSKRNRPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCNC(=O)C(F)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene](/img/structure/B12003119.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003125.png)



![[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate](/img/structure/B12003148.png)







![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
